N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic pyrrolo[2,3-d]pyrimidine derivative characterized by a stereochemically defined piperidine scaffold (3S,4R configuration), a benzyl group at the piperidine N1 position, a methyl group at C4, and a tosyl (p-toluenesulfonyl) group at the pyrrolo-pyrimidine N7 position. The compound’s molecular formula is C27H31N5O2S, with a molecular weight of 489.63 g/mol . The tosyl group is often employed as a protective moiety during synthesis, as evidenced by its removal in intermediates for JAK inhibitors like tofacitinib .
Properties
Molecular Formula |
C27H31N5O2S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25-/m1/s1 |
InChI Key |
GWMBPMUFLFJILW-PXDATVDWSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Intermediate: 1-Benzyl-4-methylpiperidin-3-amine Derivatives
The synthesis begins with the preparation of the piperidine moiety, a key intermediate:
- Benzylation of 4-methylpyridine: 4-methylpyridine is reacted with benzyl chloride in acetone at elevated temperature (90°C) for several hours to yield benzyl pyridinium chloride salt with high yield (~90%).
- Reduction to tetrahydropyridine: The benzyl pyridinium salt is reduced using sodium borohydride in ethanol-water mixture at 0-10°C, producing 1-benzyl-1,2,3,4-tetrahydro-4-methylpyridine.
- Epoxidation: The tetrahydropyridine is converted to the corresponding epoxide using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at low temperature (0-5°C), followed by stirring at room temperature for 2-3 hours. This step yields the oxirane intermediate in 85-90% yield.
- Ring opening with sodium azide: The epoxide is opened by sodium azide in acetic acid-water mixture, generating a mixture of azido alcohol regioisomers (trans 4-azido-1-benzyl-4-methylpiperidin-3-ol and trans 3-azido-1-benzyl-4-methylpiperidin-4-ol) with an overall yield of about 85%.
- Reduction of azide to amine: The azide mixture undergoes Staudinger reaction with triphenylphosphine in toluene at 100°C to yield the corresponding amine intermediates.
These steps establish the stereochemically defined piperidine ring functionalized with benzyl and methyl groups, essential for subsequent coupling reactions.
Construction of the Pyrrolo[2,3-d]pyrimidine Core and Tosylation
- The pyrrolo[2,3-d]pyrimidine core is prepared or obtained as 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
- The tosyl group (p-toluenesulfonyl) is introduced at the 7-position of the pyrrolo[2,3-d]pyrimidine ring to enhance reactivity by electron-withdrawing effects, facilitating nucleophilic substitution at the 4-position.
- Tosylation is crucial as it reduces the electron density on the pyrrolopyrimidine ring, increasing the electrophilicity of the 4-chloro substituent, thus improving the substitution reaction yield and rate.
Nucleophilic Substitution to Form the Target Compound
- The key coupling involves reacting the piperidine amine intermediate with 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine under alkaline aqueous conditions.
- Typically, potassium carbonate is used as the base in purified water, and the reaction is heated to 90-100°C to promote nucleophilic aromatic substitution, yielding N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a wet cake.
- The product is then purified by filtration, washing, and drying under vacuum.
Optional Deprotection and Further Transformations
- In some synthetic routes, debenzylation of the piperidine nitrogen is performed using palladium catalysts and pivalic acid to remove the benzyl protecting group, yielding the corresponding free amine derivative.
- Hydrolysis of the tosyl group under alkaline conditions (e.g., sodium hydroxide solution at 95-100°C) can convert the tosylated compound to the non-tosylated pyrrolo[2,3-d]pyrimidine amine derivative.
- These steps provide flexibility in accessing related compounds or intermediates for further pharmaceutical development.
Summary Table of Key Reaction Steps and Conditions
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzylation of 4-methylpyridine | Benzyl chloride, acetone, 90°C, 3-4 h | ~90 | Forms benzyl pyridinium chloride salt |
| 2 | Reduction to tetrahydropyridine | Sodium borohydride, EtOH:H2O (9:1), 0-10°C, 16 h | ~73 | Produces 1-benzyl-1,2,3,4-tetrahydro-4-methylpyridine |
| 3 | Epoxidation of tetrahydropyridine | m-CPBA, DCM, 0-5°C then 25-30°C, 2-3 h | 85-90 | Epoxide intermediate formed with high selectivity |
| 4 | Epoxide ring opening with sodium azide | NaN3, acetic acid:water (6:4), RT, overnight | ~85 | Mixture of regioisomeric azido alcohols |
| 5 | Azide reduction (Staudinger reaction) | Triphenylphosphine, toluene, 100°C, 10 h | High | Yields piperidine amine intermediate |
| 6 | Nucleophilic substitution on 4-chloro-7-tosylpyrrolopyrimidine | K2CO3, water, 90-100°C | Good | Forms this compound |
| 7 | Optional tosyl group hydrolysis | NaOH aqueous solution, 95-100°C | Good | Converts tosylated to non-tosylated pyrrolopyrimidine amine |
| 8 | Optional debenzylation | Pd catalyst, pivalic acid | High | Removes benzyl protecting group |
Research Findings and Notes
- The tosyl group at the 7-position significantly enhances the nucleophilic substitution efficiency due to its strong electron-withdrawing and conjugative effects. Without this group, the substitution is slower and lower yielding.
- The epoxidation and azide ring-opening steps are critical for introducing the stereochemistry and functional groups on the piperidine ring, which are essential for biological activity and further synthetic transformations.
- The described preparation methods are consistent with those reported in medicinal chemistry literature related to tofacitinib and its impurities, indicating the compound’s relevance in pharmaceutical research.
- The overall synthetic route is adaptable, allowing for the preparation of various stereoisomers and analogs by modifying the piperidine substituents or the pyrrolopyrimidine core.
Chemical Reactions Analysis
Types of Reactions
N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolo-Pyrimidine Core
Key Observations :
- The target compound’s tosyl group increases steric bulk and hydrophobicity compared to halogenated or alkylated analogs.
- Stereochemistry (3S,4R vs. 3R,4R in ) significantly impacts biological activity and synthetic pathways. For example, the (3R,4R)-configured intermediate is a precursor to tofacitinib .
Piperidine-Modified Analogues
Key Observations :
- Removal of the tosyl group (as in ) reduces molecular weight by ~158 g/mol and is critical for generating bioactive intermediates .
- Stereoisomerism (3S,4R vs. 3S,4S) affects crystallization behavior and interaction with chiral receptors, as seen in differing storage conditions: the 3S,4R isomer requires room temperature storage, while the 3S,4S isomer is stored at 2–8°C .
Key Observations :
Physicochemical Properties
Key Observations :
- The tosyl group in the target compound reduces aqueous solubility, necessitating organic solvents for handling.
- Chloro analogs exhibit comparable LogP but improved stability due to reduced steric hindrance .
Biological Activity
N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, featuring a piperidine ring, a pyrimidine core, and a tosyl group. The molecular formula is with a molecular weight of 335.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O4S |
| Molecular Weight | 335.45 g/mol |
| Purity | 98% |
| CAS Number | 1252883-90-1 |
The primary biological activity of this compound is attributed to its role as a JAK inhibitor. JAKs are crucial in the signaling pathways of various cytokines and growth factors, making them significant targets for treating autoimmune diseases and cancers. Inhibition of JAKs disrupts these signaling pathways, leading to reduced inflammation and immune response.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound have shown efficacy in various conditions:
- Rheumatoid Arthritis : As an immunosuppressive agent, it has been studied for its potential to alleviate symptoms by inhibiting inflammatory cytokine signaling.
- Psoriasis and Atopic Dermatitis : The compound's ability to modulate immune responses makes it a candidate for treating skin disorders characterized by excessive inflammation.
- Cancer : By inhibiting JAK pathways, it may reduce tumor growth and metastasis in certain cancer types.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Tofacitinib : A well-known JAK inhibitor that shares structural similarities with the compound has demonstrated significant clinical benefits in patients with rheumatoid arthritis and ulcerative colitis .
- In Vitro Studies : Research has shown that derivatives of this compound exhibit potent inhibitory effects on JAK1 and JAK3 enzymes, leading to decreased proliferation of lymphocytes in vitro .
- Animal Models : In vivo studies have indicated that treatment with JAK inhibitors can lead to significant reductions in disease severity in models of autoimmune diseases .
Safety Profile
While the therapeutic potential is promising, safety profiles must be considered. Common adverse effects associated with JAK inhibitors include increased risk of infections and potential changes in blood lipid levels. Monitoring during therapy is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
